molecular formula C14H22O2S2 B12529496 Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis- CAS No. 849409-11-6

Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-

Cat. No.: B12529496
CAS No.: 849409-11-6
M. Wt: 286.5 g/mol
InChI Key: SUAZEFSEUQTCRZ-UHFFFAOYSA-N
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Description

Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- is a chemical compound characterized by its unique structure, which includes two cyclohexanone groups connected by a 1,2-ethanediylbis(thio) linkage. This compound contains a total of 41 bonds, including 19 non-hydrogen bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 six-membered rings, 2 ketone groups (aliphatic), and 2 sulfide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- typically involves the reaction of cyclohexanone with a suitable thioether precursor. One common method involves the use of 1,2-ethanedithiol as the thioether precursor, which reacts with cyclohexanone under acidic or basic conditions to form the desired compound. The reaction conditions may vary depending on the specific synthetic route, but common reagents include acids such as hydrochloric acid or bases such as sodium hydroxide .

Industrial Production Methods

Industrial production of cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents may also be employed to facilitate the reaction and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of ketone and sulfide groups in the compound makes it reactive towards a range of reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide groups can yield sulfoxides or sulfones, while reduction of the ketone groups can produce alcohols .

Scientific Research Applications

Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile intermediate for the synthesis of various organic compounds. In biology and medicine, it may be used as a building block for the development of pharmaceuticals and biologically active molecules. In industry, the compound can be utilized in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- involves its interaction with molecular targets and pathways within biological systems. The ketone and sulfide groups in the compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in pharmaceutical or biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 3,3’-[1,2-ethanediylbis(thio)]bis- is unique due to its dual ketone groups and thioether linkage, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various synthetic and industrial processes .

Properties

CAS No.

849409-11-6

Molecular Formula

C14H22O2S2

Molecular Weight

286.5 g/mol

IUPAC Name

3-[2-(3-oxocyclohexyl)sulfanylethylsulfanyl]cyclohexan-1-one

InChI

InChI=1S/C14H22O2S2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h13-14H,1-10H2

InChI Key

SUAZEFSEUQTCRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)SCCSC2CCCC(=O)C2

Origin of Product

United States

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